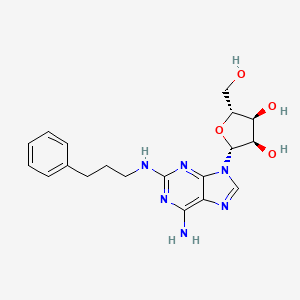![molecular formula C20H20N2O2S B12922197 1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione CAS No. 89143-19-1](/img/structure/B12922197.png)
1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione is an organic compound with a complex structure that includes a phenylthio group attached to a bipyrrolidine core
Preparation Methods
The synthesis of 1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione typically involves multiple steps. One common method starts with the halogenation of phenyl sulfide to obtain 4-halophenyl sulfide. This intermediate then undergoes a sulfhydrylation reaction to form 4-phenylthio-phenylthiolate, which is subsequently acidified to yield the desired compound . Industrial production methods focus on optimizing these reactions to increase yield and reduce environmental impact, often employing green chemistry principles to minimize waste and the use of hazardous materials .
Chemical Reactions Analysis
1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the phenylthio group.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylthio group, where nucleophiles replace the sulfur atom
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the bipyrrolidine core can interact with receptor sites, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar compounds to 1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione include:
4-Phenylthioacetophenone: This compound shares the phenylthio group but has a simpler structure, making it less versatile in complex organic synthesis.
1-(4-(Phenylthio)phenyl)ethan-1-one: Another related compound, it is used in similar applications but lacks the bipyrrolidine core, which limits its interaction with certain biological targets.
The uniqueness of 1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione lies in its combination of the phenylthio group and the bipyrrolidine core, providing a versatile scaffold for chemical modifications and interactions with biological molecules.
Properties
CAS No. |
89143-19-1 |
|---|---|
Molecular Formula |
C20H20N2O2S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-(4-phenylsulfanylphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H20N2O2S/c23-19-14-18(21-12-4-5-13-21)20(24)22(19)15-8-10-17(11-9-15)25-16-6-2-1-3-7-16/h1-3,6-11,18H,4-5,12-14H2 |
InChI Key |
LFTQEQKQPPQPHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



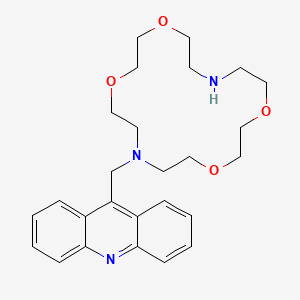
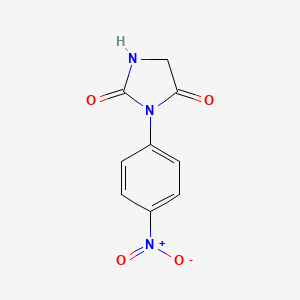
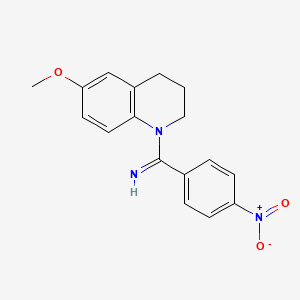

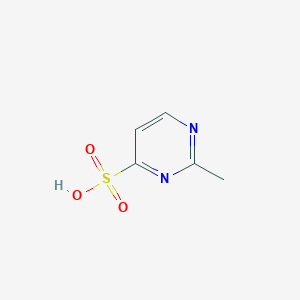
![2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate](/img/structure/B12922149.png)
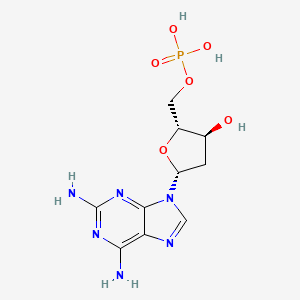

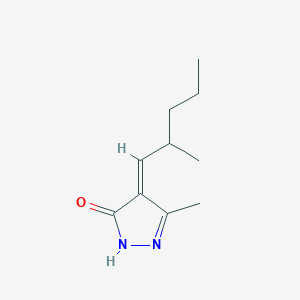

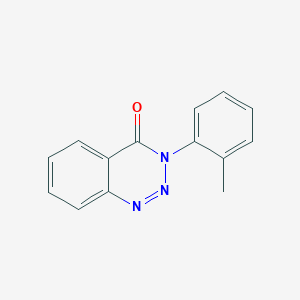
![1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12922200.png)
